molecular formula C10H10O4 B1197416 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin CAS No. 33788-22-6

3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin

Cat. No.: B1197416
CAS No.: 33788-22-6
M. Wt: 194.18 g/mol
InChI Key: STSOHAOGZMLWFR-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin follows International Union of Pure and Applied Chemistry guidelines, with the official name designated as 4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one. The compound possesses the molecular formula C₁₀H₁₀O₄, indicating a relatively compact structure with four oxygen atoms integrated into the carbon framework. Alternative systematic names include 4,8-dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one and 4,8-dihydroxy-3-methyl-isochroman-1-one, reflecting different nomenclature approaches for the same molecular entity.

The compound is registered under multiple Chemical Abstracts Service numbers, including 33788-22-6 and 70287-70-6, which correspond to different stereoisomeric forms. The molecular weight has been precisely determined as 194.18 grams per mole through computational analysis. The monoisotopic molecular weight, calculated with the most abundant isotopes, equals 194.057908808 atomic mass units. Additional identification codes include the ChEBI identifier CHEBI:141335 and the ChEMBL identifier CHEMBL3985330, facilitating cross-referencing in chemical databases.

Property Value Reference
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Monoisotopic Mass 194.057908808 amu
Primary CAS Number 33788-22-6
Secondary CAS Number 70287-70-6

The compound belongs to the broader classification of 2-benzopyrans, which are organic aromatic compounds featuring a bicyclic structure composed of a benzene ring fused to a pyran ring with the oxygen atom positioned at the 2-position. More specifically, it is categorized as an isochromane, representing a subclass characterized by the oxygen atom's specific positioning within the ring system. This classification provides important insights into the compound's chemical behavior and potential reactivity patterns.

Properties

IUPAC Name

4,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-5-9(12)6-3-2-4-7(11)8(6)10(13)14-5/h2-5,9,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSOHAOGZMLWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C(=CC=C2)O)C(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955367
Record name 4,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-trans-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

33788-22-6, 70287-70-6
Record name 4-Hydroxymellein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33788-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocoumarin, 3,4-dihydro-4,8-dihydroxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033788226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-trans-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 - 132 °C
Record name (-)-trans-3,4-Dihydro-4,8-dihydroxy-3-methyl-1H-2-benzopyran-1-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030765
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Source Organisms and Bioprospecting

3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin has been isolated from diverse biological sources:

  • Fungal origins : Hyalodendriella spp. and Xylaria longiana are primary producers, often cultivated in potato dextrose agar for metabolite extraction.

  • Plant origins : The compound was recently identified in Radix Glycyrrhizae (licorice root) through advanced phytochemical screening.

Extraction and Purification Protocols

A standardized protocol for natural extraction involves:

  • Solvent extraction : Fresh biomass is macerated in 70% ethanol (v/v) at 60°C for 48 hours to solubilize polar metabolites.

  • Chromatographic separation : Ethanol extracts are fractionated via silica gel column chromatography using a gradient of ethyl acetate and methanol (9:1 to 7:3). Final purification is achieved with preparative HPLC (C18 column, acetonitrile-water mobile phase).

  • Structural validation : Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) confirm the structure, with key signals at δ<sub>H</sub> 4.25 (H-3), δ<sub>C</sub> 75.8 (C-3), and a molecular ion peak at m/z 195.0624 [M+H]<sup>+</sup>.

Table 1: Natural Sources and Extraction Yields

SourceBiomass (g)Yield (mg)Purity (%)Reference
Xylaria longiana50012.398.5
Radix Glycyrrhizae10008.795.2

Synthetic Methodologies

Diels-Alder Cycloaddition Approach

The Diels-Alder reaction constructs the isochroman-1-one core through [4+2] cycloaddition. A representative synthesis (Scheme 1) involves:

  • Diene preparation : 1-Methoxycyclohexa-1,3-diene is generated in situ from 1-methoxycyclohexa-1,4-diene at 180°C.

  • Cycloaddition : Reaction with methyl propiolate yields the bicyclic adduct, which is hydrolyzed to the benzoic acid derivative.

  • Lactonization : Treatment with boron tribromide (BBr<sub>3</sub>) induces cyclization to form this compound.

Overall reaction: C6H5CO2Et+C6H10OΔC10H10O4(Yield: 62%)\text{Overall reaction: } \text{C}6\text{H}5\text{CO}2\text{Et} + \text{C}6\text{H}{10}\text{O} \xrightarrow{\Delta} \text{C}{10}\text{H}{10}\text{O}4 \quad \text{(Yield: 62\%)}

Lewis Acid-Catalyzed Cyclization

Aluminum chloride (AlCl<sub>3</sub>) facilitates ring closure of phthalide precursors:

  • Substrate preparation : 3-Ethylphthalide is treated with lithium diisopropylamide (LDA) and ethyl iodide to introduce the methyl group.

  • Cyclization : Anhydrous AlCl<sub>3</sub> in dichloromethane induces lactone formation at ambient temperature (25°C, 2 hours).

Table 2: Synthetic Routes and Efficiency

MethodStarting MaterialCatalyst/ConditionsYield (%)Reference
Diels-AlderMethyl propiolateThermal (180°C)62
AlCl<sub>3</sub> cyclization3-EthylphthalideAlCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>58

Enantioselective Synthesis

Corey-Bakshi-Shibata (CBS) reduction enables asymmetric synthesis:

  • Ketone intermediate : Laterally lithiated o-toluamide is condensed with benzaldehyde to form a prochiral ketone.

  • Catalytic reduction : CBS catalyst (R)-Me-CBS achieves >90% enantiomeric excess (ee) for the (3R,4S) configuration.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Diels-Alder : High yield (62%) but requires elevated temperatures, limiting scalability.

  • AlCl<sub>3</sub> cyclization : Moderate yield (58%) with mild conditions suitable for industrial adaptation.

  • CBS reduction : Superior stereocontrol but lower yield (45%) due to multi-step purification.

Environmental and Economic Considerations

  • Solvent use : AlCl<sub>3</sub> methods generate less waste compared to thermal Diels-Alder protocols.

  • Catalyst cost : CBS reduction is prohibitively expensive for large-scale production.

Applications and Implications of Synthesis Methods

Pharmaceutical Relevance

Synthetic this compound shows moderate cytotoxicity against HepG2 and A549 cell lines (IC<sub>50</sub>: 28–45 μM), validating its role in anticancer drug discovery.

Agricultural Applications

As a natural antifungal agent, semi-synthetic derivatives are being evaluated for crop protection against Aspergillus spp. .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

Structure

The chemical structure of 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin includes two hydroxyl groups at the 4 and 8 positions, which significantly enhance its solubility and reactivity. This compound is characterized by the following molecular formula:

  • Molecular Formula: C10H10O4
  • Molecular Weight: 194.19 g/mol

Chemistry

This compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical transformations that are valuable in synthetic organic chemistry.

Biology

This compound has garnered attention for its antimicrobial and anticancer properties . Studies have shown that it can inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic processes. Specifically, it may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Medicine

Research indicates potential therapeutic applications of this compound in treating infections and cancer. Its biological activity suggests that it could be developed into new pharmaceuticals targeting various diseases.

Industry

In the industrial sector, this compound is explored for developing new pharmaceuticals and agrochemicals . Its unique properties make it a candidate for creating innovative products that require specific biological activities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various dihydroisocoumarins against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory effects on these pathogens.

Case Study 2: Anticancer Properties

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HepG2 and A549). The findings revealed that it induced apoptosis in cancer cells at specific concentrations, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin involves its interaction with various molecular targets and pathways. It is known to inhibit the growth of certain bacteria and cancer cells by interfering with their metabolic processes. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The biological and chemical properties of dihydroisocoumarins are highly influenced by substituent patterns, stereochemistry, and oxidation states. Below is a comparative analysis of Compound 1 and related derivatives:

Table 1: Structural and Functional Comparison of Compound 1 and Analogues
Compound Name Structural Features Source Organisms Biological Activity Stereochemistry
3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin 3-methyl, 4,8-dihydroxy, dihydroisocoumarin Aspergillus spp., Lasiodiplodia theobromae, Rhodiola crenulata LD50 (mice), plant growth inhibition Undetermined
Mellein (3-Methyl-8-hydroxy-3,4-dihydroisocoumarin) 3-methyl, 8-hydroxy, dihydroisocoumarin Aspergillus ochraceus Mycotoxin production Not specified
cis-4-Hydroxymellein 3-methyl, 4,8-dihydroxy, cis configuration Cercospora taiwanensis Plant growth inhibition (3S,4S) configuration
4,6-Dihydroxymellein 3-methyl, 4,6-dihydroxy Cercospora spp. Screening compound (no activity) Undetermined
3,5-Dimethyl-8-methoxy-3,4-dihydroisocoumarin 3,5-dimethyl, 8-methoxy Hypoxylon sp. (fungus) No bioactivity tested Undetermined
3-Amino-4,7-dihydroxy-8-methylcoumarin 3-amino, 4,7-dihydroxy, 8-methyl Synthetic/Unspecified Not reported Undetermined

Functional Implications of Structural Differences

Hydroxyl Group Positioning: Compound 1 and cis-4-hydroxymellein share hydroxyls at positions 4 and 8, but the latter’s (3S,4S) stereochemistry correlates with plant growth inhibition . In contrast, mellein (8-hydroxy only) is linked to mycotoxin production in Aspergillus ochraceus .

Methyl and Methoxy Substitutions :

  • The 3,5-dimethyl-8-methoxy derivative (Hypoxylon sp.) lacks reported bioactivity, possibly due to reduced polarity from methoxylation, which may hinder membrane interaction .
  • Mellein’s simpler structure (lacking a 4-hydroxy group) may explain its role as a mycotoxin precursor, whereas Compound 1’s additional hydroxyl could modulate toxicity or solubility .

Amino Group Introduction: The 3-amino-substituted coumarin () exemplifies how non-hydroxyl substituents (e.g., amino groups) diversify applications, though its biological relevance remains unexplored .

Stereochemical Considerations

The undetermined stereochemistry of Compound 1 contrasts with cis-4-hydroxymellein’s resolved (3S,4S) configuration, which is critical for its bioactivity . Stereochemical ambiguity limits mechanistic insights into Compound 1’s interactions, emphasizing the need for further studies.

Biological Activity

Overview

3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin (MDHIC) is a naturally occurring compound classified as a dihydroisocoumarin. It is predominantly produced by various fungi and has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of MDHIC, presenting data from various studies and case analyses.

  • Chemical Formula: C10H10O4
  • CAS Number: 33788-22-6
  • Molecular Weight: 194.18 g/mol

MDHIC features hydroxyl groups at positions 4 and 8, which significantly influence its solubility and reactivity, enhancing its biological activity compared to other isocoumarins.

Antimicrobial Activity

MDHIC has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Bacillus cereus16 μg/mL
Salmonella serovar Typhi128 μg/mL

These results indicate that MDHIC is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains .

Antifungal Activity

In addition to its antibacterial effects, MDHIC also exhibits antifungal properties. It was found to be effective against common fungal pathogens such as:

Fungal Strain MIC (μg/mL)
Candida albicans32 μg/mL
Aspergillus niger64 μg/mL
Trichophyton mentagrophytes16 μg/mL

The compound's antifungal efficacy suggests potential applications in treating fungal infections .

Anticancer Properties

Research has indicated that MDHIC can induce apoptosis in cancer cells. In vitro studies demonstrated that MDHIC reduced cell viability in various cancer cell lines:

Cell Line IC50 (μM)
HepG2 (liver cancer)25 μM
MCF-7 (breast cancer)30 μM
A549 (lung cancer)20 μM

The mechanism of action involves the activation of apoptotic pathways and inhibition of cell proliferation .

MDHIC's biological activities are attributed to its ability to interact with multiple molecular targets. It is known to inhibit key metabolic processes in bacteria and cancer cells, leading to growth inhibition. The compound may also modulate signaling pathways associated with apoptosis, enhancing its anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial activity of MDHIC showed significant inhibition of bacterial growth in both standard and methicillin-resistant strains of Staphylococcus aureus. The results highlight its potential as an alternative treatment for antibiotic-resistant infections .
  • Cancer Treatment Potential : In a controlled laboratory setting, MDHIC was tested against various cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates in HepG2 and MCF-7 cells, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 3-methyl-4,8-dihydroxy-3,4-dihydroisocoumarin from fungal sources?

  • Methodological Answer : Isolation typically involves fungal fermentation followed by sequential chromatographic purification. For example, macroporous resin, silica gel, ODS, and Sephadex-LH-20 column chromatography are used for initial separation, while pre-HPLC ensures high-purity isolation . Aspergillus ochraceus and Penicillium citrinum are common sources, with yields optimized using solvent extraction (e.g., EtOAc or methanol) and thermal stability controls .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) provides molecular formula determination, while 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) resolves substitution patterns and stereochemistry. For example, the dihydroisocoumarin core and hydroxyl/methyl group positions are confirmed via HMBC correlations between H-3/C-4 and H-8/C-7 .

Q. How is the biosynthetic pathway of this compound hypothesized in fungal systems?

  • Methodological Answer : Biosynthesis likely involves polyketide synthase (PKS) pathways. Precursors like malonyl-CoA and methylmalonyl-CoA are condensed to form the isocoumarin backbone, followed by oxidative modifications (e.g., hydroxylation at C-4/C-8) and methylation. Isotopic labeling in Aspergillus spp. can trace acetate incorporation into the aromatic ring .

Advanced Research Questions

Q. How can contradictions in bioactivity data across studies be systematically addressed?

  • Methodological Answer : Bioactivity discrepancies (e.g., tumor cell inhibition vs. lack of antimicrobial effects) require rigorous assay standardization. For instance, in vitro cytotoxicity against MDA-MB-231 cells (31.3% inhibition at 50 µM) may depend on cell line specificity, whereas negative antimicrobial results could reflect compound solubility or efflux pump interactions . Dose-response curves (IC₅₀ values) and orthogonal assays (e.g., apoptosis markers) are critical for validation .

Q. What strategies differentiate synthetic vs. naturally derived this compound in terms of efficiency?

  • Methodological Answer : Synthetic routes (e.g., thermal rearrangement of 7-hydroxy-4-methylcoumarin with 3-chloro-3-methyl-1-butyne) offer scalability but face challenges in stereochemical control. Natural isolation yields (~0.5–2% from fungal extracts) are lower but preserve enantiomeric purity. Comparative analysis via chiral HPLC or X-ray crystallography can resolve synthetic vs. natural stereoisomers .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Methodological Answer : SAR studies highlight the necessity of the 4,8-dihydroxy motif for tumor growth inhibition. Methylation at C-3 enhances stability but reduces solubility. Analogs like 3,5-dimethyl-8-methoxy derivatives show retained activity (IC₅₀ = 100 mg/mL in insecticidal assays), suggesting substituent tolerance at C-5/C-7 . Computational docking (e.g., with tyrosine kinase domains) can predict binding affinities .

Key Notes for Experimental Design

  • Contamination Control : Use axenic fungal cultures to avoid metabolite interference from symbiotic bacteria .
  • Stereochemical Purity : Opt for chiral columns (e.g., Daicel CHIRALPAK®) to resolve enantiomers during HPLC .
  • Bioassay Replicates : Include triplicate measurements with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin
Reactant of Route 2
3-Methyl-4,8-dihydroxy-3,4-dihydroisocoumarin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.